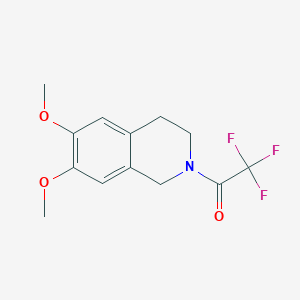
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one, also known as BCPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPI is a cyclic ketone that contains a piperidine ring and a benzoyl group. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been shown to bind to the μ-opioid receptor, a receptor that is involved in the modulation of pain.
Biochemical and Physiological Effects:
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been shown to reduce inflammation and pain in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has some limitations, including its low water solubility and potential toxicity. Therefore, caution should be taken when handling 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in the lab.
Orientations Futures
There are several future directions for the research on 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one. One direction is to further investigate the mechanism of action of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one and its potential targets. Another direction is to develop new derivatives of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one with improved pharmacological properties. Additionally, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be used as a building block in the synthesis of novel bioactive molecules. Further studies are needed to fully understand the potential applications of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in various fields.
In conclusion, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and analgesic. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. Further studies are needed to fully understand the potential applications of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in various fields.
Méthodes De Synthèse
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be synthesized through various methods, including the reaction of 2-chloro-1,3-butadiene with benzoyl chloride and piperidine in the presence of a base, or the reaction of 2-chloro-1,3-butadiene with benzoyl isocyanate and piperidine. The yield of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and analgesic. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been used as a building block in the synthesis of various bioactive molecules, including natural products and pharmaceuticals.
Propriétés
Nom du produit |
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
2-benzoyl-4-chloro-3-piperidin-1-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C16H16ClNO2/c17-13-14(18-9-5-2-6-10-18)12(16(13)20)15(19)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |
Clé InChI |
RUJLUCBGZRPUKW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)C2Cl)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C2=C(C(=O)C2Cl)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)

![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)



![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)